molecular formula C20H19N3O3S B2715630 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 921839-17-0

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2715630
CAS No.: 921839-17-0
M. Wt: 381.45
InChI Key: FISNKKPFOXWAQT-UHFFFAOYSA-N
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Description

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It is designed for research applications focused on exploring enzyme inhibition and disease mechanisms. The compound's structure incorporates a pyridazine core, a heterocycle known to be a key pharmacophore in numerous bioactive molecules, and a methylsulfonyl group, which can be critical for target binding and enhancing pharmacokinetic properties . The acetamide linkage, specifically the 2-(m-tolyl)acetamide moiety, is a feature present in various investigated compounds and is often studied for its influence on molecular conformation and biological activity . Researchers can utilize this compound to investigate its potential as a modulator of specific biological pathways. Its primary value lies in basic research to understand interactions with protein targets, particularly enzymes, where inhibiting specific isoforms can be a strategic approach for studying disease processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(12-14)13-19(24)21-17-8-6-16(7-9-17)18-10-11-20(23-22-18)27(2,25)26/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISNKKPFOXWAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.

    Coupling Reactions: The pyridazine derivative is then coupled with a phenyl ring substituted with an acetamide group. This step typically involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Final Assembly: The final product is obtained through purification steps, including recrystallization or chromatography, to ensure the desired compound’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, potentially yielding different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reagents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide. For instance, derivatives of sulfonamides have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives exhibited growth inhibition rates exceeding 85% against multiple cancer types, including breast and colon cancers .

Enzyme Inhibition

Another promising application is the compound's potential as an enzyme inhibitor. Research has indicated that related sulfonamide compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 diabetes and Alzheimer's disease .

Synthesis Pathways

The synthesis of this compound involves several steps that have been optimized for yield and purity. A notable method utilizes palladium-catalyzed reactions, which have been shown to be efficient for creating similar sulfonamide structures .

Case Study 1: Anticancer Efficacy

In a study involving the synthesis of this compound, researchers tested its efficacy against various cancer cell lines. The results indicated that the compound exhibited a notable cytotoxic effect, particularly in breast cancer cells, where it achieved a percent growth inhibition of over 75% .

Case Study 2: Enzyme Inhibition Profile

A separate investigation focused on the enzyme inhibition properties of related sulfonamide derivatives. The study revealed that these compounds effectively inhibited α-glucosidase activity, suggesting potential use in diabetes management . The IC50 values obtained were comparable to established inhibitors, indicating a promising therapeutic profile.

Mechanism of Action

The mechanism by which N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

CB-839 (Glutaminase Inhibitor)

Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(Trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide
Key Differences :

  • Core Structure : Shares a pyridazine-acetamide scaffold but incorporates a trifluoromethoxy-substituted phenyl group instead of m-tolyl.
  • Pharmacological Activity : CB-839 is a clinical-stage glutaminase inhibitor. When combined with 2-PMPA (a glutamate analog), it demonstrates synergistic suppression of tumor growth in ovarian cancer models .

Pyridazine-Based Thioacetamides

Example : 2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CHEMBL1716799)
Key Differences :

  • Functional Group : Replaces methylsulfonyl with a sulfanyl (thioether) group, reducing electronegativity and altering redox properties.
  • Substituents : Uses a para-methylphenyl (p-tolyl) group instead of m-tolyl, which may affect steric interactions in target binding .
  • Applications : Thioacetamides are often explored for antimicrobial or antiviral activity, diverging from the oncology focus of methylsulfonyl derivatives.

Dihydro-4H-Pyridazinone Derivatives

Example: Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates Key Differences:

  • Core Modification: Incorporates a dihydro-4H-pyridazinone ring (partially saturated pyridazine) rather than a fully aromatic pyridazine.
  • Synthetic Route : Synthesized via azide coupling, contrasting with the sulfonylation steps required for methylsulfonyl derivatives .
  • Bioactivity : These compounds are typically tested for anti-inflammatory or dipeptide-mimetic properties, highlighting structural versatility.

Quinoline-Based Acetamides

Example: N-(4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Key Differences:

  • Core Structure: Replaces pyridazine with a quinoline scaffold, altering electron distribution and binding pocket compatibility.
  • Target Indications: Quinoline derivatives are often prioritized in kinase inhibitor development, diverging from metabolic enzyme targeting.

Structure-Activity Relationships (SAR)

  • Methylsulfonyl vs.
  • Aromatic Substitution : Meta-substitution (m-tolyl) may reduce steric hindrance compared to para-substituted analogs (e.g., p-tolyl in CHEMBL1716799), favoring tighter binding in hydrophobic pockets .

Biological Activity

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridazine ring system, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and bioavailability, while the phenyl and m-tolyl substituents contribute to its pharmacological properties. The molecular formula is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S, and its molecular weight is approximately 348.44 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways. For instance, it could potentially inhibit kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that are critical in disease processes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, studies on pyridazine derivatives have shown their ability to induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G1 or G2/M phase arrest in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Caspase Activation : Induction of caspase-dependent apoptosis has been observed, suggesting that this compound could trigger programmed cell death in tumor cells .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit other pharmacological activities:

  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis .

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is essential to compare it with other related compounds:

Compound NameStructureBiological ActivityReference
Pyridazinone DerivativesPyridazinoneAntimicrobial, anticancer
Phenylpyrimidine DerivativesPhenylpyrimidineAnticancer, anti-inflammatory
Other Pyridazine DerivativesOther PyridazineEnzyme inhibition

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer properties of a series of pyridazine derivatives against A549 and MCF-7 cell lines. Results indicated that certain modifications led to increased cytotoxicity and apoptosis induction .
  • Neuroprotective Study : A derivative of the compound was tested for neuroprotective effects against amyloid-beta-induced toxicity in neuronal cell cultures, showing promising results in reducing cell death and oxidative stress markers .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Utilize multi-step synthesis involving sulfonylation and amidation. For example, sulfonylation of pyridazine intermediates (e.g., using methane sulfonyl chloride) followed by coupling with aryl acetamide precursors via Buchwald-Hartwig or Ullmann-type reactions. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd-based catalysts) to enhance yield .
  • Critical Considerations : Monitor intermediates via TLC/HPLC and characterize intermediates (e.g., sulfonamide formation) using 1^1H NMR and mass spectrometry to ensure purity .

Q. How can the crystal structure and conformational stability of this compound be determined?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, torsion angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For instance, SCXRD analysis of similar sulfonamide-acetamide hybrids revealed centrosymmetric head-to-tail interactions and planar deviations in nitro groups .
  • Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations) to validate steric and electronic effects .

Q. What key physicochemical properties (e.g., logP, PSA) influence its bioavailability, and how are these calculated?

  • Methodology : Use computational tools (e.g., Molinspiration, SwissADME) to predict logP (2.6), topological polar surface area (87.5 Ų), and hydrogen-bonding capacity (1 donor, 5 acceptors). These metrics correlate with membrane permeability and solubility .
  • Experimental Validation : Validate logP experimentally via shake-flask assays and compare with computational predictions to resolve discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodology :

  • In vitro : Use cell-based assays (e.g., IC50_{50} measurements in cancer cell lines) under controlled O2_2/pH conditions.
  • In vivo : Conduct pharmacokinetic studies (e.g., rodent models) to assess metabolic stability and tissue distribution.
  • Data Reconciliation : Analyze metabolite profiles (LC-MS) to identify degradation products or active metabolites that may explain efficacy gaps .

Q. What pharmacophoric features are critical for its activity as a glutaminolysis inhibitor, and how can they be validated?

  • Methodology :

  • Pharmacophore Modeling : Identify essential moieties (e.g., sulfone group for GLS1 binding, pyridazine ring for hydrophobic interactions) using molecular docking (e.g., AutoDock Vina) against glutaminase structures (PDB: 3VO7) .
  • Validation : Synthesize analogs lacking key groups (e.g., methylsulfonyl) and compare inhibitory activity in enzymatic assays .

Q. What strategies can improve metabolic stability without compromising target affinity?

  • Methodology :

  • Structural Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation. For example, trifluoromethyl analogs show enhanced metabolic stability in hepatic microsome assays .
  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages to enhance oral bioavailability .

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation of m-tolyl, pyridazine ring modifications).
  • SAR Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity data. For example, bulky substituents on the phenyl ring may enhance target selectivity .

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